molecular formula C20H30O4 B15135935 Wangzaozin A

Wangzaozin A

Cat. No.: B15135935
M. Wt: 334.4 g/mol
InChI Key: BAXVJERFBZODKZ-BGBZGLOESA-N
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Description

Wangzaozin A is an ent-kaurene diterpenoid compound isolated from the plant Isodon racemosa (Hemsl) Hara, which belongs to the Lamiaceae family.

Preparation Methods

Synthetic Routes and Reaction Conditions

Wangzaozin A is typically isolated from the plant Isodon racemosa through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Isodon racemosa plants, followed by the extraction and purification processes mentioned above. Advances in biotechnological methods, such as plant tissue culture and genetic engineering, are being explored to enhance the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions

Wangzaozin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or altered biological activities .

Mechanism of Action

Wangzaozin A exerts its effects by promoting the polymerization of intracellular microtubules, similar to other known microtubule stabilizers. It binds to both the taxane and laulimalide sites on β-tubulin, forming a double-bonded complex. This binding mode is unique and differs from that of known microtubule stabilizers, leading to G2/M cell cycle arrest and significant inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Glaucocalyxin A (Wangzaozin B)
  • Glaucocalyxin B (Wangzaozin C)

Uniqueness

Wangzaozin A is unique due to its dual binding mode to the taxane and laulimalide sites on β-tubulin, which is not observed in other microtubule stabilizers like paclitaxel and epothilone A. This unique binding mode contributes to its potent anticancer activity and makes it a promising lead compound for further drug development .

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,2R,4S,6S,9R,10S,13S)-2,6,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one

InChI

InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3/t11-,12-,13+,14-,15+,17?,19-,20-/m0/s1

InChI Key

BAXVJERFBZODKZ-BGBZGLOESA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3O)C(=C)C4=O)O)(C)C)O

Canonical SMILES

CC1(C(CCC2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C

Origin of Product

United States

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